molecular formula C20H22O4 B2823654 dl-2,3-Diphenyl-succinic acid diethyl ester CAS No. 24097-93-6

dl-2,3-Diphenyl-succinic acid diethyl ester

Cat. No.: B2823654
CAS No.: 24097-93-6
M. Wt: 326.392
InChI Key: AMAMWUWLDQUKAP-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dl-2,3-Diphenyl-succinic acid diethyl ester: is a chemical compound with the molecular formula C20H22O4. It is a derivative of succinic acid where two phenyl groups are attached to the second and third carbon atoms of the succinic acid backbone, and both carboxyl groups are esterified with ethanol. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with the compound dl-2,3-diphenyl-succinic acid.

  • Esterification Reaction: The carboxyl groups of dl-2,3-diphenyl-succinic acid are esterified using ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxyl groups to esters.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the esterification reaction is often conducted in a batch process where the reactants are mixed in a reactor, heated, and maintained at reflux for several hours.

  • Purification: After the reaction, the product is purified through techniques such as recrystallization or distillation to obtain this compound with high purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the ester groups to alcohols.

  • Substitution: Substitution reactions can replace the phenyl groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can yield dicarboxylic acids or their derivatives.

  • Reduction Products: Reduction can produce diols or other reduced esters.

  • Substitution Products: Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Chemistry: dl-2,3-Diphenyl-succinic acid diethyl ester is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other fine chemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities. Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which dl-2,3-Diphenyl-succinic acid diethyl ester exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • dl-2,3-Diphenyl-succinic acid diethyl ester: is structurally similar to other diphenyl-substituted succinic acid esters.

  • Other Ester Derivatives: Compounds such as diethyl succinate and diethyl glutarate share similar ester functionalities but differ in their substituents.

Uniqueness: this compound is unique due to its specific arrangement of phenyl groups, which can influence its reactivity and biological activity compared to other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

diethyl (2S,3S)-2,3-diphenylbutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O4/c1-3-23-19(21)17(15-11-7-5-8-12-15)18(20(22)24-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMAMWUWLDQUKAP-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C(C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946930
Record name Diethyl 2,3-diphenylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24097-93-6
Record name Diethyl 2,3-diphenylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.